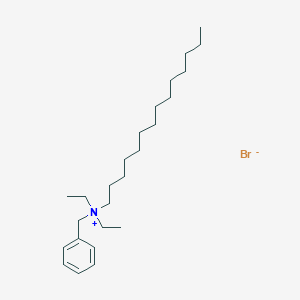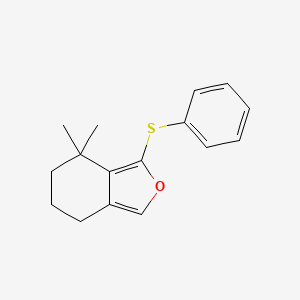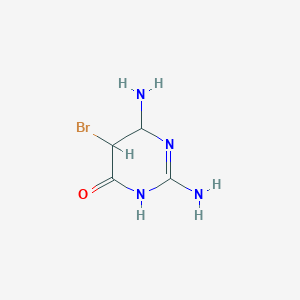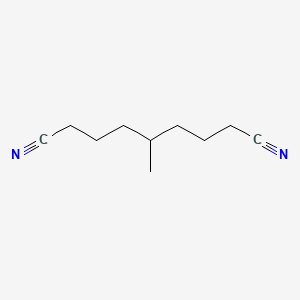
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of a butyl-substituted octenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated fluorinated acid.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorination.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-5,6,6,7,7,8,8,8-octafluorooctanoic acid: A saturated analog with similar fluorination but lacking the double bond.
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-yn-1-ol: An alkyne analog with a hydroxyl group.
Uniqueness
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C12H14F8O2 |
|---|---|
Molekulargewicht |
342.22 g/mol |
IUPAC-Name |
2-butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid |
InChI |
InChI=1S/C12H14F8O2/c1-2-3-4-7(9(21)22)5-6-8(13)10(14,15)11(16,17)12(18,19)20/h6-7H,2-5H2,1H3,(H,21,22) |
InChI-Schlüssel |
GTNZGZBDWNABEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)



![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)



![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)

